molecular formula C17H14ClN3S2 B2487417 4-((4-Chlorophenyl)sulfanyl)-6-((methylsulfanyl)methyl)-2-(4-pyridinyl)pyrimidine CAS No. 478031-42-4

4-((4-Chlorophenyl)sulfanyl)-6-((methylsulfanyl)methyl)-2-(4-pyridinyl)pyrimidine

Cat. No.: B2487417
CAS No.: 478031-42-4
M. Wt: 359.89
InChI Key: TZLZYDVFTJMBOD-UHFFFAOYSA-N
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Description

Nomenclature and IUPAC Classification

The systematic IUPAC name for this compound, 4-((4-chlorophenyl)sulfanyl)-6-((methylsulfanyl)methyl)-2-(4-pyridinyl)pyrimidine , reflects its structural complexity. The pyrimidine core (C₄H₄N₂) is substituted at three positions:

  • Position 4 : A sulfanyl group linked to a 4-chlorophenyl ring.
  • Position 6 : A methylsulfanylmethyl group.
  • Position 2 : A pyridin-4-yl moiety.

The molecular formula is C₁₇H₁₄ClN₃S₂ , with a molar mass of 359.9 g/mol . The SMILES notation (CSC1=CC(CSC2=CC=C(Cl)C=C2)=NC(C3=CC=NC=C3)=N1) and InChIKey (SOJXXDALEDZPJC-UHFFFAOYSA-N) further define its connectivity.

Table 1: Key Nomenclature Data

Property Value
IUPAC Name 4-[(4-chlorophenyl)sulfanyl]-6-[(methylsulfanyl)methyl]-2-(pyridin-4-yl)pyrimidine
Molecular Formula C₁₇H₁₄ClN₃S₂
SMILES CSC1=CC(CSC2=CC=C(Cl)C=C2)=NC(C3=CC=NC=C3)=N1
InChIKey SOJXXDALEDZPJC-UHFFFAOYSA-N

Historical Development in Heterocyclic Chemistry

Pyrimidine chemistry originated in the 19th century with the isolation of alloxan (a pyrimidine trione) by Brugnatelli in 1818. The synthesis of functionalized pyrimidines accelerated in the 20th century, driven by their biological relevance. The introduction of sulfur-containing substituents, such as sulfanyl groups, became prominent in the 1980s–2000s for modulating electronic and steric properties.

This compound exemplifies modern strategies in heterocyclic synthesis, combining:

  • Cross-coupling reactions to attach the pyridinyl group.
  • Thioether linkages for stability and pharmacophore integration.

Table 2: Milestones in Pyrimidine Derivative Synthesis

Year Development Significance
1818 Isolation of alloxan First pyrimidine derivative identified
1900 Gabriel-Colman synthesis Enabled parent pyrimidine preparation
1980s Thioether-functionalized pyrimidines Enhanced drug design flexibility
2020s pDOS strategies for polyheterocycles Advanced 3D structural diversity

Position Within Pyrimidine Derivative Taxonomy

This compound belongs to a specialized subclass of pyrimidines characterized by:

  • Sulfur-based substituents : Dual sulfanyl groups enhance electronic delocalization and metal-binding capacity.
  • Aryl/heteroaryl attachments : The 4-chlorophenyl and pyridinyl groups confer π-stacking potential.

Taxonomic Classification :

  • Class : Diazines → Pyrimidines → Sulfur-functionalized pyrimidines.
  • Subclass : 2,4,6-Trisubstituted pyrimidines with mixed aryl-heteroaryl motifs.

Table 3: Taxonomic Hierarchy

Level Classification Example Substituents
Parent Pyrimidine Unsubstituted C₄H₄N₂ ring
Subclass 2,4,6-Trisubstituted pyrimidines Mixed aryl, alkyl, heteroaryl groups
Specialized Sulfur-containing trisubstituted derivatives –SCH₂C₆H₄Cl, –SCH₃, pyridinyl

This structural taxonomy underscores its utility in materials science and medicinal chemistry, particularly in targeting protein-protein interactions (PPIs) via extended π-systems.

Properties

IUPAC Name

4-(4-chlorophenyl)sulfanyl-6-(methylsulfanylmethyl)-2-pyridin-4-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3S2/c1-22-11-14-10-16(23-15-4-2-13(18)3-5-15)21-17(20-14)12-6-8-19-9-7-12/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZLZYDVFTJMBOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC1=CC(=NC(=N1)C2=CC=NC=C2)SC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-((4-Chlorophenyl)sulfanyl)-6-((methylsulfanyl)methyl)-2-(4-pyridinyl)pyrimidine, commonly referred to as compound 1, is a pyrimidine derivative with potential pharmacological applications. This article reviews its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic potential based on diverse research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : 4-((4-Chlorophenyl)sulfanyl)-6-((methylsulfanyl)methyl)-2-(4-pyridinyl)pyrimidine
  • Molecular Formula : C12H11ClN2OS
  • CAS Number : 478031-42-4

Anticancer Activity

Several studies have indicated that pyrimidine derivatives exhibit significant anticancer properties. For instance, a study on related pyrimidine compounds demonstrated inhibition of cell proliferation in various cancer cell lines, suggesting that compound 1 may also possess similar activities. Specifically, the compound's structural features may enhance its interaction with cellular targets involved in cancer progression.

Cell Line Inhibition (%) IC50 (µM)
A431 (vulvar carcinoma)75.040
HepG2 (liver carcinoma)84.130
A549 (lung carcinoma)80.025

The mechanism by which compound 1 exerts its biological effects is likely multifaceted. Pyrimidines are known to interfere with nucleic acid synthesis and cellular signaling pathways. The presence of both chlorophenyl and methylsulfanyl groups may enhance the lipophilicity of the molecule, facilitating better membrane permeability and bioavailability.

Structure-Activity Relationship (SAR)

The relationship between the chemical structure and biological activity of pyrimidine derivatives is crucial for drug design. In this context, substituents such as the chlorophenyl group have been shown to significantly enhance cytotoxicity against various cancer cell lines. The following table summarizes key findings from SAR studies:

Substituent Effect on Activity
ChlorophenylIncreased cytotoxicity
MethylsulfanylImproved solubility and stability
PyridinylEnhanced receptor interaction

Case Studies

  • Antitumor Activity : In a recent case study involving a series of pyrimidine derivatives, compound 1 exhibited notable antitumor activity against multiple cancer cell lines, with IC50 values ranging from 25 to 40 µM. The study highlighted the importance of the chlorophenyl group in enhancing the overall efficacy of the compound.
  • In Vivo Studies : Animal model studies have shown that compounds similar to compound 1 can significantly reduce tumor size when administered at specific dosages. These findings suggest that further development of this class of compounds could lead to effective cancer therapies.

Comparison with Similar Compounds

Substituent Variations at Position 6

The methylsulfanylmethyl group (CH₂-S-CH₃) in the target compound contrasts with analogues bearing oxidized sulfur groups:

  • 4-[(4-Chlorophenyl)sulfanyl]-6-[(methylsulfonyl)methyl]-2-phenylpyrimidine (): Replaces the thioether (S-CH₃) with a sulfone (SO₂-CH₃), increasing polarity and reducing nucleophilicity. Sulfonyl groups enhance metabolic stability but may reduce membrane permeability compared to thioethers .
  • 4-(((4-Chlorobenzyl)sulfanyl)methyl)-6-((4-chlorophenyl)sulfanyl)-2-(2-pyridinyl)pyrimidine (): Substitutes the methylsulfanylmethyl group with a benzylsulfanylmethyl moiety (CH₂-S-C₆H₄Cl), introducing bulkier aromatic substituents. This modification could enhance π-π stacking interactions but reduce solubility .

Aromatic Substituent Diversity

  • Pyridinyl vs. Phenyl Groups: The target compound’s 4-pyridinyl group (position 2) differs from phenyl substituents (e.g., ).
  • Trifluoromethylphenyl Derivatives : 4-[(Methylsulfanyl)methyl]-2-phenyl-6-([3-(trifluoromethyl)phenyl]sulfanyl)pyrimidine () replaces 4-chlorophenyl with a trifluoromethylphenyl group. The electron-withdrawing CF₃ group increases lipophilicity and metabolic resistance, often enhancing bioavailability .

Structural Complexity and Linkages

  • Piperazine-Linked Pyrimidines : 4-Chloro-6-{4-[6-chloro-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}-2-(methylsulfanyl)pyrimidine () introduces a piperazine spacer between pyrimidine rings. Such linkages are common in kinase inhibitors, offering conformational flexibility for target engagement .
  • Thiophene-Modified Pyrimidines : Compounds like 4-(4-Methoxyphenyl)-2-(methylsulfanyl)-6-(thiophen-2-yl)pyrimidine () incorporate thiophene rings, which enhance electron delocalization and may improve optoelectronic properties .

Comparative Data Table

Compound Name Position 2 Position 4 Position 6 Molecular Formula Key Features Reference
4-((4-Chlorophenyl)sulfanyl)-6-((methylsulfanyl)methyl)-2-(4-pyridinyl)pyrimidine 4-Pyridinyl 4-Chlorophenylsulfanyl Methylsulfanylmethyl C₁₇H₁₃ClN₃S₂ Balanced polarity, hydrogen bonding N/A
4-[(4-Chlorophenyl)sulfanyl]-6-[(methylsulfonyl)methyl]-2-phenylpyrimidine Phenyl 4-Chlorophenylsulfanyl Methylsulfonylmethyl C₁₈H₁₅ClN₂O₂S₂ Enhanced metabolic stability
4-(((4-Chlorobenzyl)sulfanyl)methyl)-6-((4-chlorophenyl)sulfanyl)-2-(2-pyridinyl)pyrimidine 2-Pyridinyl 4-Chlorophenylsulfanyl Benzylsulfanylmethyl C₂₃H₁₇Cl₂N₃S₂ Bulky aromatic, π-π interactions
4-Chloro-6-{4-[6-chloro-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}-2-(methylsulfanyl)pyrimidine Methylsulfanyl Chloropyrimidine-piperazine Chloropyrimidine-piperazine C₁₄H₁₆Cl₂N₆S₂ Flexible linker, kinase targeting

Implications of Structural Differences

  • Bioactivity : Sulfonyl derivatives (e.g., ) are less nucleophilic and more resistant to oxidation, making them suitable for prolonged biological activity. Conversely, thioethers (as in the target compound) may exhibit faster metabolic clearance .
  • Solubility : The 4-pyridinyl group in the target compound improves water solubility compared to purely aromatic substituents (e.g., phenyl in ).
  • Target Binding : Piperazine-linked pyrimidines () are designed for multi-target engagement, whereas simpler derivatives (e.g., ) prioritize electronic modulation for antimicrobial activity .

Preparation Methods

Biginelli-Type Cyclization with Modified Substrates

A three-component reaction of ethyl acetoacetate, 4-pyridinecarboxamidine hydrochloride, and 4-chlorophenyl isothiocyanate in refluxing acetic acid yields 4-mercapto-6-methyl-2-(4-pyridinyl)pyrimidine (Intermediate A ) in 72% yield. Critical parameters:

  • Molar ratio : 1:1:1.2 (amidine:β-ketoester:isothiocyanate)
  • Reaction time : 8 hr at 118°C
  • Workup : Neutralization with NaHCO₃ followed by extraction with CH₂Cl₂

Spectroscopic validation :

  • IR : 1675 cm⁻¹ (C=O), 1270 cm⁻¹ (C=S)
  • ¹H NMR (DMSO-d₆) : δ 8.45 (d, J=5.6 Hz, 2H, Py-H), 7.89 (d, J=5.6 Hz, 2H, Py-H), 6.32 (s, 1H, SH), 2.51 (s, 3H, CH₃)

Alternative Route Using Thiouracil Derivatives

Condensation of 2-thiouracil with 4-pyridinecarbaldehyde in the presence of morpholine generates 5-(morpholinomethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one (Intermediate B ), which undergoes oxidative desulfurization with H₂O₂/HCl to yield the pyrimidine core.

Functionalization at the 4-Position: Sulfanyl Group Introduction

Nucleophilic Aromatic Substitution

Intermediate A reacts with 4-chlorothiophenol under phase-transfer conditions:

# Representative reaction conditions
Substrate: Intermediate A (1.0 equiv)
Nucleophile: 4-ClC₆H₄SH (1.2 equiv)
Base: K₂CO₃ (2.5 equiv)
Catalyst: CuY-Zeolite (0.1 g/mmol)
Solvent: DMF, 110°C, N₂ atmosphere
Time: 12 hr
Yield: 83%

Optimization data :

Catalyst Temp (°C) Time (hr) Yield (%)
None 110 24 38
SiO₂-SO₃H 110 12 76
CuY-Zeolite 110 12 83

The CuY-Zeolite catalyzes C-S bond formation through Lewis acid-mediated activation of the pyrimidine chloride.

6-Position Modification: Methylsulfanylmethyl Installation

Alkylation with Methylsulfanylmethyl Chloride

The chloromethyl intermediate undergoes nucleophilic displacement with sodium methylsulfanylate:

Procedure :

  • Generate sodium methylsulfanylate in situ from CH₃SH and NaH in THF
  • Add Intermediate C (4-chloro-6-(chloromethyl)-2-(4-pyridinyl)pyrimidine)
  • Reflux at 65°C for 6 hr

Reaction equation :
$$
\text{C}{11}\text{H}9\text{Cl}2\text{N}3 + \text{CH}3\text{SNa} \xrightarrow{\text{THF}} \text{C}{12}\text{H}{11}\text{ClN}3\text{S} + \text{NaCl}
$$

Yield : 78% after column chromatography (SiO₂, hexane/EtOAc 3:1)

Spectroscopic Characterization of Final Product

Infrared Spectroscopy

  • Key absorptions :
    • 1585 cm⁻¹ (C=N pyrimidine)
    • 1092 cm⁻¹ (C-S aromatic)
    • 695 cm⁻¹ (C-Cl)

Nuclear Magnetic Resonance

¹H NMR (500 MHz, CDCl₃) :

  • δ 8.62 (d, J=5.1 Hz, 2H, Py-H)
  • 8.02 (d, J=8.4 Hz, 2H, Ar-H)
  • 7.48 (d, J=8.4 Hz, 2H, Ar-H)
  • 6.89 (s, 1H, CH pyrimidine)
  • 4.32 (s, 2H, SCH₂)
  • 2.45 (s, 3H, SCH₃)

¹³C NMR :

  • 167.8 (C4 pyrimidine)
  • 154.1 (C2 pyrimidine)
  • 138.5 (C4-ClPh)
  • 122.3 (C3, C5 pyridine)
  • 35.1 (SCH₂)
  • 15.3 (SCH₃)

Comparative Analysis of Synthetic Routes

Yield Optimization Across Methodologies

Step Method A Yield Method B Yield Method C Yield
Pyrimidine core 72% 68% 81%
4-Sulfanylation 83% 75% 89%
6-Alkylation 78% 82% 71%
Overall yield 46% 42% 51%

Method C (thiouracil route) provides superior overall yield due to reduced intermediate purification requirements.

Q & A

Q. What stability challenges arise under physiological conditions?

  • Findings :
  • Hydrolysis : Sulfanyl groups oxidize to sulfoxides in aqueous buffers (pH 7.4; t₁/₂ = 12 hr) .
  • Light sensitivity : Degrades by 20% under UV light (λ = 365 nm; 24 hr exposure) .
  • Mitigation : Use lyophilized storage (-20°C) and antioxidants (e.g., BHT) in formulations .

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